

Introduction: The Strategic Importance of Nitropyridine Scaffolds

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Compound of Interest

Compound Name: *2-Butylamino-5-nitropyridine*

CAS No.: 26820-54-2

Cat. No.: B1606518

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Substituted nitropyridines are a cornerstone in the synthesis of complex organic molecules. The pyridine ring, a bioisostere of benzene, offers modulated electronic properties and a site for hydrogen bonding, making it a privileged scaffold in drug design. The introduction of an electron-withdrawing nitro group and an electron-donating amino group creates a highly polarized and reactive molecule. Specifically, **2-Butylamino-5-nitropyridine** serves as a key building block, where the secondary amine provides a nucleophilic center and the butyl chain imparts lipophilicity, while the nitro group can act as a synthetic handle for further transformations or contribute to the molecule's biological activity. This guide synthesizes the available technical data to provide a holistic understanding of this compound for practical laboratory application and developmental research.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The definitive identifier for **2-Butylamino-5-nitropyridine** is its Chemical Abstracts Service (CAS) number.

CAS Number: 26820-54-2

The key physicochemical properties of the compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.

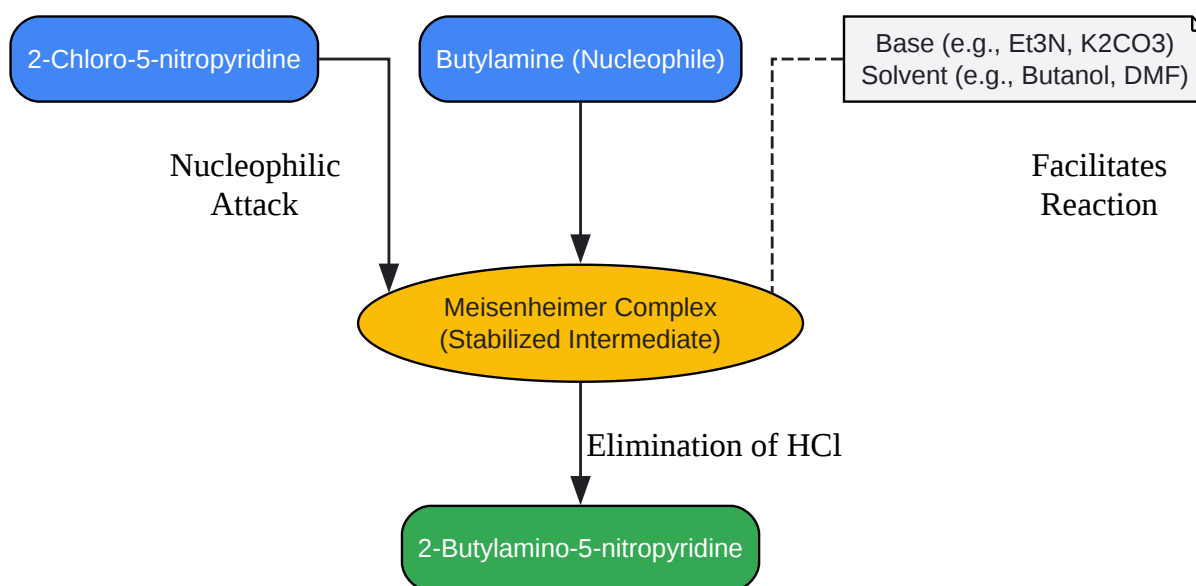
Property	Value	Source
CAS Number	26820-54-2	
Molecular Formula	C ₉ H ₁₃ N ₃ O ₂	
Molecular Weight	195.22 g/mol	Calculated
Appearance	Typically a yellow to orange solid	Inferred from related compounds[1][2]
Purity	Commercially available at ≥97%	Inferred from related compounds[3]
Canonical SMILES	<chem>CCCCNC1=NC=CC(=C1)[O-]</chem>	PubChem CID 13634085
InChIKey	YFUPOJLKRUMOQW-UHFFFAOYSA-N	PubChem CID 13634085

Synthesis and Mechanistic Considerations

The synthesis of **2-Butylamino-5-nitropyridine** is typically achieved via a nucleophilic aromatic substitution (S_NAr) reaction. The process involves the displacement of a suitable leaving group from a nitropyridine precursor by butylamine. The most common precursor is 2-chloro-5-nitropyridine.

Principle Synthetic Pathway: Nucleophilic Aromatic Substitution (S_NAr)

The electron-withdrawing effect of the nitro group at the 5-position, coupled with the electron-withdrawing nature of the ring nitrogen, activates the 2-position of the pyridine ring towards nucleophilic attack. This activation significantly lowers the energy barrier for the substitution reaction.



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Caption: General workflow for the SNAr synthesis of **2-Butylamino-5-nitropyridine**.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted nitropyridines[4].

- **Reactor Setup:** To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).
- **Solvent and Reagents:** Add a suitable solvent such as butanol or N,N-Dimethylformamide (DMF) to dissolve the starting material. Add butylamine (1.1-1.5 eq) to the mixture.
 - **Causality Note:** An excess of the amine is used to drive the reaction to completion. Butanol can serve as both a solvent and, at reflux, provide the necessary thermal energy.
- **Base Addition:** Add a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
 - **Causality Note:** The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the butylamine nucleophile, which

would render it unreactive, and drives the equilibrium towards the product.

- Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup and Isolation:
 - Cool the reaction mixture to room temperature.
 - If a solid precipitate (the hydrochloride salt of the base) has formed, remove it by filtration.
 - Pour the filtrate into ice-water to precipitate the crude product.
 - Collect the solid product by vacuum filtration and wash with cold water.
- Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified **2-Butylamino-5-nitropyridine**.
- Validation: Confirm the identity and purity of the final product using the analytical methods described in the next section.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the structural integrity and purity of the synthesized compound.

Spectroscopic and Chromatographic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons, ensuring the correct connectivity of the butyl group to the nitropyridine ring.
- Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.
- Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. Key peaks would include N-H stretching for the secondary amine, C-H stretching for the alkyl chain, and

strong asymmetric and symmetric stretches for the nitro group (NO₂).

- High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.

Standard HPLC Protocol for Purity Assessment

This protocol is a general guideline and should be optimized for the specific instrument and column used. It is based on methods developed for similar aromatic amine compounds^[5].

- System: An HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% Trifluoroacetic Acid, TFA).
 - Causality Note: The C18 stationary phase is nonpolar, making it ideal for retaining the moderately nonpolar **2-Butylamino-5-nitropyridine**. The ACN/water gradient allows for the efficient elution of the compound while separating it from more polar or nonpolar impurities. TFA helps to sharpen peaks by protonating any basic sites.
- Gradient: Start at 20% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength corresponding to an absorbance maximum of the compound (typically in the 254-350 nm range for nitropyridine systems).
- Sample Preparation: Prepare a standard solution of ~1 mg/mL in the mobile phase.
- Analysis: Inject 10 μL and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

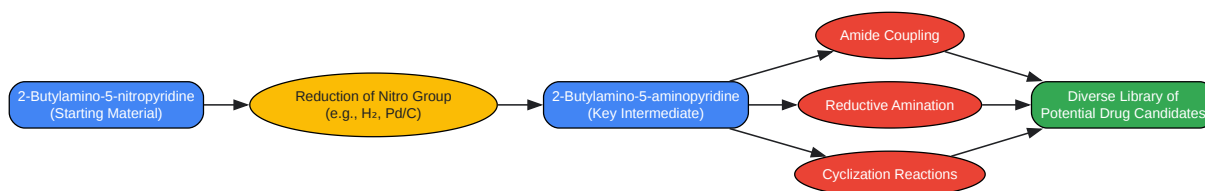
Applications in Research and Drug Development

The true value of **2-Butylamino-5-nitropyridine** lies in its utility as a versatile intermediate. Its bifunctional nature allows for diverse chemical transformations.

Role as a Pharmaceutical Building Block

The 2-amino-5-nitropyridine scaffold is a known pharmacophore in various therapeutic areas. While direct applications of the butylamino derivative are less documented, it serves as a crucial starting material for more complex molecules.

- **Antimalarial Agents:** The 4-aminoquinoline core is vital for antimalarial efficacy[6]. The amino group of **2-Butylamino-5-nitropyridine** could be used as a nucleophile to construct hybrid molecules that incorporate both a nitropyridine and another pharmacophore, potentially leading to dual-action drugs to combat resistance[6].
- **Kinase Inhibitors:** Substituted aminopyridines are common motifs in small-molecule kinase inhibitors used in oncology. The nitro group can be reduced to an amine, providing a new vector for chemical modification and library synthesis.
- **Antimicrobial and Anti-inflammatory Drugs:** The parent compound, 2-Amino-5-nitropyridine, is a key component in the synthesis of various therapeutic agents, including anti-inflammatory and antimicrobial drugs[7]. The butyl derivative provides a lipophilic variant for these synthetic programs.



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Caption: Role of **2-Butylamino-5-nitropyridine** in a drug discovery workflow.

Applications in Materials Science

The polarized π -system of nitropyridines makes them candidates for non-linear optical (NLO) materials. The parent 2-Amino-5-nitropyridine (2A5NP) has been studied for its NLO properties, which are useful in applications like laser generation[8]. The butylamino derivative could be explored to create new crystalline materials with potentially enhanced solubility in organic polymers for device fabrication.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

- **Hazard Identification:** While specific toxicology data for this compound is limited, related aminonitropyridines are classified as irritants. Assume the compound causes skin and serious eye irritation[1].
- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

2-Butylamino-5-nitropyridine is a valuable chemical intermediate characterized by its defined physicochemical properties and accessible synthetic route. Its true potential is realized in its role as a scaffold for the creation of more complex molecules. The strategic placement of the butylamino and nitro groups on the pyridine ring provides two distinct points for chemical modification, making it an ideal candidate for library synthesis in drug discovery programs targeting a range of diseases. Furthermore, its structural similarity to known NLO materials suggests potential applications in materials science. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic and developmental workflows.

References

- Borun Chemical. (2024). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Retrieved January 6, 2026, from [\[Link\]](#)
- Baradarani, M. M., et al. (2013). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]pyridines and Indoles with Triethylamine. *Molecules*, 18(5), 5547-5557. Available at: [\[Link\]](#)
- PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved January 6, 2026, from [\[Link\]](#)
- NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved January 6, 2026, from [\[Link\]](#)
- Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Retrieved January 6, 2026, from [\[Link\]](#)
- Arulprakash, A., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. *International Journal of ChemTech Research*, 5(4), 1833-1839.
- SpectraBase. (n.d.). 2-(Benzylamino)-5-nitropyridine. Retrieved January 6, 2026, from [\[Link\]](#)
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- El-Faham, A., et al. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. *Molecules*, 29(1), 123. Available at: [\[Link\]](#)
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. *Chemical Reagents*.
- Kim, H. Y., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. *Toxicological Research*, 35(3), 267-273. Available at: [\[Link\]](#)

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Sources

- [1. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. labproinc.com \[labproinc.com\]](#)
- [3. chemscene.com \[chemscene.com\]](#)
- [4. Synthesis of 2-\(5-Nitropyrid-2-yl\)-3-\(4-substitutedphenyl\)amino-isoxazol-5\(2H\)-ones and Their Rearrangements to Imidazo\[1,2-a\]-pyridines and Indoles with Triethylamine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol \(2A5NP\), a hair dye ingredient under oxidative condition - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- [7. nbinno.com \[nbinno.com\]](#)
- [8. oaji.net \[oaji.net\]](#)
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